molecular formula C7H10O4 B065034 (2-acetyloxiran-2-yl)methyl Acetate CAS No. 194022-23-6

(2-acetyloxiran-2-yl)methyl Acetate

Cat. No. B065034
CAS RN: 194022-23-6
M. Wt: 158.15 g/mol
InChI Key: QBWLDBVUUMRMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-acetyloxiran-2-yl)methyl acetate, also known as glycidyl acetate, is a colorless liquid that is widely used in various industries. It is a reactive chemical compound that can undergo various chemical reactions, making it a versatile compound for use in different applications.

Mechanism of Action

The mechanism of action of (2-acetyloxiran-2-yl)methyl acetate involves its ability to undergo ring-opening reactions with various nucleophiles. This reaction results in the formation of a covalent bond between the (2-acetyloxiran-2-yl)methyl group and the nucleophile. This reaction is commonly used in the production of epoxy resins, where the (2-acetyloxiran-2-yl)methyl group reacts with other molecules to form a crosslinked polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (2-acetyloxiran-2-yl)methyl acetate. However, it is known to be a skin and eye irritant and can cause respiratory irritation when inhaled. It is also classified as a reproductive toxin, and exposure to high concentrations can cause developmental abnormalities in fetuses.

Advantages and Limitations for Lab Experiments

The advantages of using (2-acetyloxiran-2-yl)methyl acetate in lab experiments include its high reactivity and versatility in various chemical reactions. It is also readily available and relatively inexpensive. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound.

Future Directions

There are several future directions for the use of (2-acetyloxiran-2-yl)methyl acetate in scientific research. One area of interest is the development of new epoxy resins with improved mechanical and thermal properties. Another area of research is the use of (2-acetyloxiran-2-yl)methyl acetate as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, research on the toxicity and potential health hazards of the compound can help improve safety measures for its handling and use in various industries.
Conclusion:
In conclusion, (2-acetyloxiran-2-yl)methyl acetate is a versatile compound that is widely used in various industries. Its high reactivity and ability to undergo various chemical reactions make it a valuable building block in the production of epoxy resins, pharmaceuticals, and agrochemicals. However, its toxicity and potential health hazards must be taken into consideration when handling and using the compound. Further research on its properties and applications can help improve its safety and expand its use in various industries.

Synthesis Methods

The synthesis of (2-acetyloxiran-2-yl)methyl acetate can be achieved through the reaction of glycidol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out at room temperature, and the yield of the product can be improved through the use of a higher catalyst concentration and longer reaction time.

Scientific Research Applications

(2-acetyloxiran-2-yl)methyl acetate is widely used in scientific research due to its reactive nature and ability to undergo various chemical reactions. It is commonly used as a crosslinking agent in the production of epoxy resins, which are used in coatings, adhesives, and composites. It is also used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.

properties

CAS RN

194022-23-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2-acetyloxiran-2-yl)methyl acetate

InChI

InChI=1S/C7H10O4/c1-5(8)7(4-11-7)3-10-6(2)9/h3-4H2,1-2H3

InChI Key

QBWLDBVUUMRMGZ-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)COC(=O)C

Canonical SMILES

CC(=O)C1(CO1)COC(=O)C

synonyms

Ethanone, 1-[2-[(acetyloxy)methyl]oxiranyl]- (9CI)

Origin of Product

United States

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